molecular formula C6H2ClF2I B11756744 1-Chloro-2,5-difluoro-3-iodobenzene

1-Chloro-2,5-difluoro-3-iodobenzene

Katalognummer: B11756744
Molekulargewicht: 274.43 g/mol
InChI-Schlüssel: UTTGTMBMOPDVKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-difluoro-3-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-3-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,5-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2,5-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodo derivatives or reduction to remove the halogen substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Iodo derivatives with higher oxidation states.

    Reduction Products: Dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-chloro-2,5-difluoro-3-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens play a crucial role in directing the reaction pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-2,4-difluoro-3-iodobenzene
  • 1-Chloro-2-iodobenzene
  • 1,3-Difluoro-2-iodobenzene

Comparison: 1-Chloro-2,5-difluoro-3-iodobenzene is unique due to the specific positions of the halogen substituents on the benzene ring. This arrangement can lead to different chemical reactivity and physical properties compared to its analogs. For example, the presence of fluorine atoms in the 2 and 5 positions can enhance the compound’s stability and influence its electronic properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C6H2ClF2I

Molekulargewicht

274.43 g/mol

IUPAC-Name

1-chloro-2,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H

InChI-Schlüssel

UTTGTMBMOPDVKF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.